molecular formula C20H8Br2N2O9 B8022337 Eosin B

Eosin B

Cat. No.: B8022337
M. Wt: 580.1 g/mol
InChI Key: YDIYPOHFEIEJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eosin B, also known as 4’,5’-dibromo-3’,6’-dihydroxy-2’,7’-dinitro-1-spiro[isobenzofuran-3,9’-xanthene]one, is a synthetic organic dye. It is a derivative of fluorescein and is characterized by its vibrant red color. This compound has been used for nearly 150 years in various applications, including biological staining and as a photosensitizer in synthetic chemistry .

Preparation Methods

Eosin B can be synthesized through the bromination and nitration of fluorescein. The reaction involves treating fluorescein with bromine and nitric acid under controlled conditions to introduce bromine and nitro groups into the fluorescein molecule . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the dye.

Chemical Reactions Analysis

Eosin B undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, and reducing agents like sodium dithionite. Major products formed from these reactions include various substituted fluorescein derivatives .

Comparison with Similar Compounds

Eosin B is part of a family of eosin dyes, which also includes Eosin Y. While both dyes are used for similar purposes, this compound is distinguished by its additional bromine and nitro groups, which enhance its staining properties and photochemical reactivity . Other similar compounds include fluorescein and rhodamine, which are also used as dyes and photosensitizers .

This compound’s unique combination of properties makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(4,5-dibromo-3-hydroxy-2,7-dinitro-6-oxoxanthen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2N2O9/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14/h1-6,25H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYPOHFEIEJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])O)Br)Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br2N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862169
Record name 2-(4,5-Dibromo-6-hydroxy-2,7-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eosin B
Reactant of Route 2
Reactant of Route 2
Eosin B
Reactant of Route 3
Eosin B
Reactant of Route 4
Eosin B
Reactant of Route 5
Eosin B
Reactant of Route 6
Eosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.